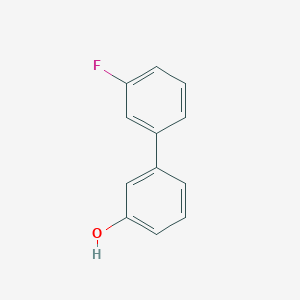

3-(3-Fluorophenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Fluorophenyl)phenol is an organic compound characterized by a phenol group substituted with a fluorine atom at the meta position of the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)phenol can be achieved through several methods. One common approach involves the diazotization of m-fluoroaniline followed by hydrolysis. This method, however, produces phenolic wastewater, which poses environmental challenges .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of advanced catalytic processes to improve yield and reduce environmental impact. The specific conditions and catalysts used can vary depending on the desired purity and scale of production.

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Fluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions under controlled conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated phenols

Aplicaciones Científicas De Investigación

3-(3-Fluorophenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3-Fluorophenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparación Con Compuestos Similares

- 3-Fluorophenol

- 4-Fluorophenol

- 2-Fluorophenol

Comparison: 3-(3-Fluorophenyl)phenol is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other fluorophenols. The meta-substitution pattern can lead to different electronic effects and steric interactions, making it distinct in its applications and properties .

Actividad Biológica

3-(3-Fluorophenyl)phenol is an organic compound characterized by a hydroxyl group (-OH) attached to a phenolic structure, with a fluorinated phenyl group at the meta position. This unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry, environmental science, and materials science.

- Molecular Formula : C₁₂H₉F₁O

- Molecular Weight : 198.2 g/mol

- SMILES Notation :

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)F

The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

This compound interacts with various molecular targets due to its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atom may enhance the compound's reactivity and stability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. This property is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Activity

Studies have demonstrated that this compound possesses antiproliferative effects against cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells, with IC50 values comparable to established anticancer agents. The compound's mechanism involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis .

Case Study 1: Antiproliferative Effects

In vitro studies conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability. Flow cytometry analyses indicated that treatment with this compound resulted in G2/M phase arrest and subsequent apoptosis. The results suggest that this compound could be a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential application in pharmaceutical formulations aimed at treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 4-Fluorophenol | Monofluorinated Phenol | Antimicrobial and antioxidant properties |

| 2,4-Difluorophenol | Difluorinated Phenol | Higher reactivity and potential herbicidal activity |

| 4-(4-Fluorophenyl)phenol | Diaryl Compound | Notable for its application in pharmaceuticals |

| 2-Hydroxy-4-fluorobenzaldehyde | Aldehyde | Exhibits unique reactivity in organic synthesis |

The meta-substitution pattern of this compound differentiates it from other fluorinated phenols, influencing its chemical reactivity and biological interactions uniquely.

Propiedades

IUPAC Name |

3-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUGPINHJHSJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620056 |

Source

|

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-64-4 |

Source

|

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.